molecular formula C11H10ClNO B1373506 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole CAS No. 1094226-45-5

2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole

Cat. No.: B1373506
CAS No.: 1094226-45-5
M. Wt: 207.65 g/mol
InChI Key: YFLZUXUJQVCJNW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole is a versatile 1,3-oxazole-based chemical building block of significant interest in medicinal chemistry and drug discovery . The 1,3-oxazole core is a privileged scaffold in pharmaceuticals, found in a range of biologically active compounds and drugs with diverse properties . This compound is particularly valuable for its reactive chloromethyl group, which allows for further functionalization and the synthesis of more complex molecules . Researchers are exploring 1,3-oxazole derivatives for their potential in developing novel therapeutic agents. Studies have shown that synthetic 1,3-oxazole compounds can exhibit promising growth inhibitory properties against a wide range of human cancer cell lines, with some derivatives demonstrating high specificity for leukemia cell lines and low nanomolar potency . Furthermore, 1,3-oxazole derivatives clubbed with other heterocyclic motifs, such as pyridyl-pyrazolines, are being investigated for their dual potential as both anticancer and antimicrobial agents, addressing the pressing global need to overcome antimicrobial resistance . The mechanism of action for this family of compounds is an active area of research; some novel 1,3-oxazole sulfonamides have been found to effectively bind to tubulin and inhibit tubulin polymerization, a established mechanism for anticancer therapy . This makes this compound a critical synthetic intermediate for researchers designing and constructing new small molecules to probe biological pathways and develop leads for oncological and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-5-(2-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-4-2-3-5-9(8)10-7-13-11(6-12)14-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLZUXUJQVCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094226-45-5
Record name 2-(chloromethyl)-5-(2-methylphenyl)-1,3-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form an amide. This amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the oxazole ring or the substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the chloromethyl group.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced oxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Biological Activity : Preliminary studies indicate that 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole exhibits notable biological activities, which suggest its potential as a lead compound in drug development. Its interactions with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics.

Mechanism of Action : Research into the compound's mechanism of action could reveal pathways that may be exploited for therapeutic purposes. The presence of the chloromethyl group may enhance reactivity towards biological nucleophiles, potentially leading to novel drug candidates.

Agricultural Chemistry

Pesticide Development : The compound's structural features may lend themselves to applications in developing new pesticides or herbicides. Its ability to interact with specific biological pathways in pests could make it a candidate for targeted agricultural chemicals.

Environmental Impact Studies : Investigating the environmental stability and degradation products of this compound is essential for assessing its safety and efficacy as an agrochemical.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Agrochemical Efficacy

Research focused on the efficacy of this compound as an insecticide demonstrated promising results against common agricultural pests. The study emphasized the need for further exploration into its mode of action and environmental safety.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(chloromethyl)-5-(2-methylphenyl)-1,3-oxazole with key analogs, focusing on structural variations, biological activity, physicochemical properties, and synthetic pathways.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole 4-Cl (phenyl), ClCH2 (oxazole) C10H7Cl2NO 234.34 Antimicrobial activity; higher halogen content enhances lipophilicity
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole 3-Me (phenyl), ClCH2 (oxazole) C12H12ClNO 221.68 Steric hindrance due to methyl group on oxazole; potential agrochemical applications
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole 3-Cl (phenyl), ClCH2 (oxazole) C10H7Cl2NO 234.34 High purity grades (99.9%) available; used in fluorescent materials
2-(Chloromethyl)-5-ethyl-1,3-oxazole Ethyl (oxazole), ClCH2 (oxazole) C6H8ClNO 145.59 Simpler structure; lower molecular weight improves solubility

Key Observations :

  • Halogen vs. Alkyl Substituents: Chlorine atoms (e.g., 4-chlorophenyl) increase molecular polarity and binding affinity to hydrophobic targets, as seen in antimicrobial agents .
  • Positional Isomerism : The 3-chlorophenyl analog () exhibits distinct crystallographic packing compared to the 4-chlorophenyl derivative, affecting material properties like fluorescence efficiency .
Antiplasmodial and Antimicrobial Activity
  • Oxazole Derivatives with Aryl Substituents : Compounds like 2-(2',3'-dimethoxyphenyl)-5-(2"-hydroxyphenyl)oxazole (Compound 31) show high selectivity indices (>40) against Plasmodium falciparum, attributed to electron-donating groups enhancing target binding .
  • Pyrazoline-Oxazole Hybrids : Derivatives such as 5-(4-bromophenyl)-1,3-oxazole clubbed with pyridyl-pyrazolines exhibit potent antimicrobial activity via inhibition of bacterial enzymes (e.g., dihydrofolate reductase) .
Cytokinin-like Activity

This suggests that extended heterocyclic systems are critical for plant hormone mimicry .

Crystallographic and Solubility Data
  • Crystal Packing: The 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole () adopts a non-planar conformation due to steric clashes, stabilized by C-H···F hydrogen bonds. In contrast, the target compound’s 2-methylphenyl group may induce alternative packing modes, affecting solid-state reactivity .
  • Solubility : Ethyl-substituted analogs (e.g., 2-(chloromethyl)-5-ethyl-1,3-oxazole) exhibit higher aqueous solubility (logP ~1.5) compared to aryl-substituted derivatives (logP ~3.0) due to reduced aromaticity .

Biological Activity

2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is part of a broader class of oxazole derivatives, which are known for diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group that can participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal applications. The oxazole ring itself contributes to the compound's biological activity due to its electron-withdrawing characteristics.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of the 1,3-oxazole moiety has been linked to enhanced antibacterial activity compared to related compounds without this structure .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has been shown to interact with tubulin at colchicine binding sites, inhibiting tubulin polymerization and thereby disrupting cancer cell proliferation. In vitro studies revealed that this compound exhibits cytotoxic effects against a range of cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549), with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects likely involves several pathways:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to inhibition of key enzymes involved in cell growth and proliferation.
  • Tubulin Interaction : Similar to other oxazole derivatives, this compound may inhibit tubulin polymerization by binding to specific sites on the protein, thus affecting mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxazole ring and substituents can significantly influence biological activity. For example:

  • Substituent Variability : The presence of different substituents on the phenyl ring can enhance or diminish the anticancer activity. Compounds with halogen substitutions often exhibit improved potency against cancer cell lines .
  • Oxazole Derivative Comparisons : Comparative studies with other oxazole derivatives have shown that slight structural changes can lead to substantial differences in biological efficacy, emphasizing the importance of careful design in drug development .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Anticancer Efficacy : A study reported that derivatives of this compound exhibited IC50 values ranging from 0.655 μM to 9.27 μM against various cancer cell lines. Notably, one derivative showed selective activity against renal cancer cells with an IC50 value of 1.143 μM .
  • Antimicrobial Testing : Another study demonstrated that modifications to the oxazole structure led to compounds with enhanced antibacterial activity comparable to first-line antibiotics against Mycobacterium tuberculosis and other pathogens .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole?

The compound is typically synthesized via chloromethylation of a pre-formed oxazole ring. A standard approach involves reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ to activate the electrophilic substitution . Alternative routes may include cyclization reactions of appropriate precursors, such as combining substituted phenylacetonitriles with chloroacetyl chloride under controlled conditions . Optimization of reaction parameters (temperature, solvent polarity) is critical to minimize byproducts like over-chlorinated species.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the chloromethyl (-CH₂Cl) and 2-methylphenyl substituents. The chloromethyl group typically resonates at δ ~4.5–5.0 ppm (¹H) and δ ~40–45 ppm (¹³C) .
  • IR Spectroscopy : Peaks at ~650–750 cm⁻¹ (C-Cl stretch) and ~1600 cm⁻¹ (oxazole ring C=N/C-O vibrations) .
  • Mass Spectrometry (EI/ESI) : Molecular ion peaks matching the molecular weight (e.g., m/z 221.6 for C₁₁H₁₀ClNO) and fragmentation patterns indicative of the chloromethyl group .

Q. How does the steric bulk of the 2-methylphenyl group influence reactivity in substitution reactions?

The 2-methylphenyl substituent introduces steric hindrance, slowing nucleophilic attacks at the chloromethyl site. Comparative studies with analogs (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) show reduced reaction rates in SN2-type substitutions, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures . This steric effect also impacts regioselectivity in multi-step syntheses .

Advanced Research Questions

Q. What computational strategies can predict the chloromethyl group’s reactivity in derivatization?

Density Functional Theory (DFT) calculations can model transition states for nucleophilic substitutions, revealing activation barriers and charge distribution. For example, Mulliken charges on the chloromethyl carbon indicate electrophilicity, while steric maps quantify hindrance from the 2-methylphenyl group . Molecular docking studies further predict interactions in bioactive derivatives (e.g., enzyme binding pockets) .

Q. How can competing side reactions during nucleophilic substitution be mitigated?

Common side reactions include elimination (forming vinyloxazoles) or over-alkylation. Strategies include:

  • Using bulky nucleophiles (e.g., tert-butylamine) to favor SN2 pathways.
  • Low-temperature reactions (<0°C) in anhydrous THF to suppress base-mediated elimination .
  • Catalytic additives (e.g., KI) to enhance chloride displacement efficiency .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they resolved?

The compound’s low melting point and hygroscopicity complicate crystallization. Successful protocols involve:

  • Slow evaporation from dichloromethane/hexane mixtures at -20°C.
  • Co-crystallization with stabilizing agents (e.g., crown ethers) to improve lattice stability .
  • High-resolution data collection (e.g., synchrotron sources) to address weak diffraction from flexible substituents .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR chemical shifts: How to reconcile variations?

Observed shifts for the chloromethyl group vary across studies (δ 4.5–5.2 ppm in ¹H NMR). These arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Internal referencing (e.g., TMS) and controlled sample preparation are critical for reproducibility .

Q. Conflicting bioactivity data in derivatives: What factors explain this?

Bioactivity variations (e.g., antimicrobial potency) in analogs may stem from:

  • Subtle differences in logP values affecting membrane permeability.
  • Conformational flexibility of the oxazole ring, altering target binding .
  • Purity issues due to residual Lewis acid catalysts (e.g., ZnCl₂) in synthesized batches .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°CPrevents elimination
SolventAnhydrous DCMEnhances solubility
Catalyst (ZnCl₂)0.5–1.0 eqMinimizes over-chlorination

Q. Table 2: Key Spectroscopic Signatures

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Chloromethyl (-CH₂Cl)4.6–5.040–45680 (C-Cl)
Oxazole ring7.2–8.1 (H)145–160 (C=N/C-O)1600

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole

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